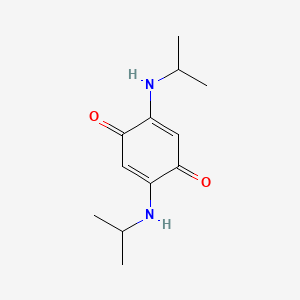

2,5-Bis(isopropylamino)-1,4-benzoquinone

Description

Properties

IUPAC Name |

2,5-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(2)13-9-5-12(16)10(6-11(9)15)14-8(3)4/h5-8,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGALAPCRIUJGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=O)C(=CC1=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2,5-Bis(isopropylamino)-1,4-benzoquinone

The most direct and common method for the synthesis of 2,5-diamino-1,4-benzoquinones is the reaction of 1,4-benzoquinone (B44022) with primary amines. nih.govbeilstein-journals.org In the case of 2,5-Bis(isopropylamino)-1,4-benzoquinone, this involves the reaction of 1,4-benzoquinone with isopropylamine.

The reaction of amines with 1,4-benzoquinone proceeds through a conjugate addition mechanism, specifically a Michael addition. chemcess.com As an α,β-unsaturated carbonyl compound, 1,4-benzoquinone is susceptible to nucleophilic attack at the β-carbon positions. The reaction is initiated by the nucleophilic attack of the primary amine on one of the activated double bonds of the benzoquinone ring. This initial addition is followed by a second nucleophilic attack, typically at the 5-position, to yield the 2,5-disubstituted product. nih.gov The initially formed products are hydroquinones, which can be reoxidized by excess quinone to the corresponding substituted benzoquinones.

The regioselectivity of the reaction, favoring the 2,5-disubstitution pattern, is a well-established outcome for the reaction of primary amines with 1,4-benzoquinone. nih.gov

While specific optimized conditions for the synthesis of 2,5-Bis(isopropylamino)-1,4-benzoquinone are not extensively detailed in the reviewed literature, general principles for the synthesis of 2,5-diamino-1,4-benzoquinones can be applied. The reaction is typically carried out in a suitable solvent, and the stoichiometry of the reactants plays a crucial role. An excess of the primary amine is often used to drive the reaction towards the disubstituted product. The reaction temperature and time are also important parameters that can be adjusted to optimize the yield and purity of the final product. For instance, in the synthesis of other 2,5-diamino-1,4-benzoquinone (B74859) derivatives, reactions are often carried out at room temperature or with gentle heating. academicjournals.org

Table 1: General Reaction Parameters for Direct Amination of 1,4-Benzoquinone

| Parameter | General Condition | Rationale |

| Reactants | 1,4-Benzoquinone, Primary Amine (e.g., Isopropylamine) | Direct formation of the diamino-benzoquinone scaffold. |

| Stoichiometry | Excess of amine | To ensure complete disubstitution and maximize yield. |

| Solvent | Ethanol, Methanol, Dichloromethane | Provides a medium for the reaction to occur. |

| Temperature | Room temperature to reflux | To control the reaction rate and minimize side products. |

| Catalyst | Often not required, but can be acid-catalyzed in some cases | The nucleophilicity of the amine is generally sufficient. |

An alternative strategy for the synthesis of 2,5-Bis(isopropylamino)-1,4-benzoquinone involves the use of pre-functionalized benzoquinone derivatives. Halogenated benzoquinones, such as 2,3,5,6-tetrabromo-1,4-benzoquinone, can serve as versatile starting materials. academicjournals.orgresearchgate.net The halogen atoms in these precursors are susceptible to nucleophilic substitution by primary amines.

In a typical procedure, the halogenated benzoquinone is reacted with the desired primary amine, in this case, isopropylamine, in a suitable solvent system, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. academicjournals.org This method allows for the synthesis of specifically substituted diamino-benzoquinones. For example, the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with two equivalents of an amine leads to the formation of the 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative. academicjournals.orgresearchgate.net

Table 2: Synthesis of Diamino-benzoquinones from Halogenated Precursors

| Precursor | Amine | Product | Reference |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Various aryl amines | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | academicjournals.orgresearchgate.net |

| 2,5-Dichloro-3,6-bis(methylamino)-1,4-benzoquinone | - | Forms molecular complexes | nih.gov |

The synthesis of substituted derivatives of 2,5-Bis(isopropylamino)-1,4-benzoquinone can be approached in two primary ways: by starting with a substituted 1,4-benzoquinone or by functionalizing the 2,5-Bis(isopropylamino)-1,4-benzoquinone scaffold after its formation.

Starting with a substituted 1,4-benzoquinone, such as a methyl- or chloro-substituted derivative, and reacting it with isopropylamine would lead to a correspondingly substituted 2,5-bis(isopropylamino)-1,4-benzoquinone. The regioselectivity of the amination on a substituted benzoquinone would need to be considered.

Direct Amination Reactions of 1,4-Benzoquinone with Primary Amines

Functionalization Reactions of the 2,5-Bis(isopropylamino)-1,4-benzoquinone Scaffold

The 2,5-Bis(isopropylamino)-1,4-benzoquinone molecule possesses several reactive sites that can be targeted for further functionalization. These include the quinone ring itself, which can undergo reactions typical of α,β-unsaturated ketones, and the secondary amine functionalities. However, detailed studies on the functionalization of this specific compound are limited in the available literature. General reactivity patterns of similar 2,5-diamino-1,4-benzoquinones can provide insights into potential transformations.

Potential reactions could include electrophilic substitution on the benzoquinone ring, although the electron-donating amino groups may complicate this. The secondary amine protons could potentially be deprotonated to form nucleophiles for further reactions. Additionally, the quinone system can participate in cycloaddition reactions, although the steric hindrance from the isopropyl groups might influence the reactivity.

Nucleophilic Substitution Reactions

The electron-deficient nature of the benzoquinone ring makes it susceptible to nucleophilic attack. The presence of the isopropylamino groups in 2,5-Bis(isopropylamino)-1,4-benzoquinone modifies this reactivity. The amino groups, being electron-donating, can modulate the electrophilicity of the quinone core.

Studies on related 2,5-diamino-1,4-benzoquinones have shown that they can undergo further nucleophilic substitution reactions, although the reactivity is influenced by the existing amino substituents. For instance, in 2,5-diamino-3,6-dibromo-1,4-benzoquinones, the bromine atoms can be displaced by other nucleophiles, demonstrating that the ring remains reactive towards substitution even with the presence of two amino groups researchgate.netacademicjournals.org.

The mechanism of nucleophilic substitution on substituted benzoquinones can vary. In the case of 2,5-dihydroxy- academicjournals.orgrsc.org-benzoquinone reacting with secondary amines, an ipso-substitution, where the incoming nucleophile directly replaces the hydroxyl group, has been demonstrated to be the operative pathway rsc.orgrsc.org. This is in contrast to an addition-elimination mechanism that could also be envisioned.

| Reactant | Nucleophile | Product | Reaction Type |

| 1,4-Benzoquinone | Isopropylamine | 2,5-Bis(isopropylamino)-1,4-benzoquinone | Michael Addition/Oxidation |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Aryl/Alkyl amine | 2,5-Diamino-3,6-dibromo-1,4-benzoquinone | Nucleophilic Substitution |

| 2,5-Dihydroxy- academicjournals.orgrsc.org-benzoquinone | Secondary amine | 2,5-Diamino- academicjournals.orgrsc.org-benzoquinone | ipso-Substitution |

Redox Chemistry and Electron Transfer Processes

The redox behavior of quinones is a cornerstone of their chemistry, and 2,5-Bis(isopropylamino)-1,4-benzoquinone is no exception. The introduction of electron-donating isopropylamino groups significantly influences the redox potential of the quinone system. These groups increase the electron density on the quinone ring, making it easier to oxidize and more difficult to reduce compared to the parent 1,4-benzoquinone.

| Compound | Key Redox Feature |

| 1,4-Benzoquinone | Parent quinone redox system |

| 2,5-Bis(alkylamino)-1,4-benzoquinone | Lower reduction potential due to electron-donating amino groups |

Dienophilic Character in Cycloaddition Reactions

1,4-Benzoquinones are well-known dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The dienophilic character of the carbon-carbon double bonds in the quinone ring allows them to react with conjugated dienes.

The presence of the isopropylamino groups in 2,5-Bis(isopropylamino)-1,4-benzoquinone is expected to decrease its dienophilic reactivity. The electron-donating nature of the amino groups reduces the electrophilicity of the double bonds, making them less reactive towards electron-rich dienes.

While specific examples of Diels-Alder reactions involving 2,5-Bis(isopropylamino)-1,4-benzoquinone were not found in the provided search results, the general trend for amino-substituted quinones is a diminished reactivity in cycloaddition reactions compared to their unsubstituted or electron-withdrawing group-substituted counterparts. However, under forcing conditions or with highly reactive dienes, cycloaddition may still be possible.

| Compound | Dienophilic Character |

| 1,4-Benzoquinone | Good dienophile |

| 2,5-Bis(isopropylamino)-1,4-benzoquinone | Reduced dienophilic character |

Dehydrogenation Capabilities in Organic Synthesis

Certain quinones with high oxidation potentials are effective dehydrogenating agents in organic synthesis. They can abstract hydrogen atoms from a substrate, becoming reduced to the corresponding hydroquinone in the process.

The dehydrogenation potential of a quinone is directly related to its redox potential. As the isopropylamino groups in 2,5-Bis(isopropylamino)-1,4-benzoquinone lower its reduction potential, its capacity as a dehydrogenating agent is expected to be significantly weaker than that of unsubstituted 1,4-benzoquinone or quinones bearing electron-withdrawing groups.

Therefore, 2,5-Bis(isopropylamino)-1,4-benzoquinone is not typically employed as a dehydrogenating agent in organic synthesis. Instead, quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which have high positive redox potentials, are the reagents of choice for such transformations.

Advanced Spectroscopic and Structural Characterization

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental in identifying the key structural motifs and understanding the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,5-Bis(isopropylamino)-1,4-benzoquinone is characterized by several key absorption bands that confirm its structure.

The most prominent features in the IR spectra of 2,5-bis(alkylamino)-1,4-benzoquinones are the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations, which typically appear in the range of 1613 to 1550 cm⁻¹. mdpi.com The presence of the electron-donating amino groups conjugated with the quinone ring lowers the frequency of the C=O stretch compared to unsubstituted 1,4-benzoquinone (B44022). Another significant band is the N-H stretching vibration from the secondary amine groups, which is expected in the region of 3200-3400 cm⁻¹. The spectrum also displays characteristic C-H stretching vibrations from the isopropyl and vinyl groups just below 3000 cm⁻¹. Furthermore, C=C stretching of the quinone ring and C-N stretching vibrations are also present, providing a comprehensive vibrational fingerprint of the molecule. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (R₂N-H) | 3200 - 3400 |

| C-H Stretch | sp³ (Alkyl) | 2850 - 2970 |

| C-H Stretch | sp² (Vinylic) | 3000 - 3100 |

| C=O Stretch | Conjugated Ketone | 1550 - 1613 mdpi.com |

| C=C Stretch | Alkene (Quinone Ring) | 1500 - 1580 |

| C-N Stretch | Amine | 1250 - 1350 |

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the benzoquinone ring, in conjugation with the lone pairs of the nitrogen atoms from the isopropylamino substituents, gives rise to characteristic absorption bands in the visible and ultraviolet regions. This extended conjugation is responsible for the compound's color. mdpi.com

The UV/Vis spectrum of 2,5-Bis(isopropylamino)-1,4-benzoquinone is expected to show two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions typically occurring in the UV region, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π* transitions: These lower-intensity absorptions occur at longer wavelengths, often extending into the visible region. conicet.gov.ar They result from the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen or nitrogen atoms) to a π* antibonding orbital of the quinone ring. The amino substituents cause a bathochromic (red) shift of these absorption bands compared to the parent 1,4-benzoquinone.

| Electronic Transition | Orbital Change | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | Ultraviolet (UV) | High |

| n → π | Non-bonding n to Antibonding π | Visible | Low |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise carbon-hydrogen framework of a molecule.

The ¹H-NMR spectrum of 2,5-Bis(isopropylamino)-1,4-benzoquinone provides distinct signals corresponding to each type of proton in the molecule. Due to the molecule's symmetry, the spectrum is relatively simple.

The vinylic protons on the quinone ring are chemically equivalent and appear as a singlet in the range of 5.3–5.4 ppm. mdpi.com The single proton on the nitrogen atom (N-H) is expected to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The isopropyl groups give rise to two signals: a septet for the methine (CH) proton, resulting from coupling to the six equivalent methyl protons, and a doublet for the twelve equivalent methyl (CH₃) protons, resulting from coupling to the single methine proton.

| Proton Type | Chemical Shift (δ, ppm) (Estimate) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH(CH₃)₂) | ~1.2 | Doublet | 12H |

| Methine (-CH(CH₃)₂) | ~3.5 | Septet | 2H |

| Vinylic (-CH=) | 5.3 - 5.4 mdpi.com | Singlet | 2H |

| Amine (-NH-) | Variable (e.g., ~7.5) | Broad Singlet | 2H |

The proton-decoupled ¹³C-NMR spectrum reveals the different carbon environments within 2,5-Bis(isopropylamino)-1,4-benzoquinone. The molecular symmetry results in a total of five distinct carbon signals.

The carbonyl carbons (C=O) of the quinone are the most deshielded, with their resonance signals appearing in the 176-180 ppm range. mdpi.com The carbons of the quinone ring attached to the amino groups (C-N) are also significantly deshielded, while the vinylic carbons bonded to hydrogen (C-H) appear at a more upfield position. The two carbons of the isopropyl substituent, the methine (CH) and the methyl (CH₃) carbons, are found in the aliphatic region of the spectrum. The chemical shifts can be compared to similar structures, such as 2,5-dichloro-3,6-bis-methylamino- mdpi.comresearchgate.netbenzoquinone, to aid in assignment. researchgate.net

| Carbon Type | Chemical Shift (δ, ppm) (Estimate) |

|---|---|

| Carbonyl (C=O) | 176 - 180 mdpi.com |

| Ring Carbon (C-N) | ~148 |

| Ring Carbon (C-H) | ~98 |

| Methine (-CH(CH₃)₂) | ~45 |

| Methyl (-CH(CH₃)₂) | ~22 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2,5-Bis(isopropylamino)-1,4-benzoquinone (C₁₂H₁₈N₂O₂), the calculated molecular weight is approximately 222.28 g/mol .

In techniques like high-resolution electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) at m/z 223. mdpi.com The fragmentation pattern can provide further structural confirmation. A common fragmentation pathway for compounds with isopropyl groups is the loss of a methyl radical (•CH₃, 15 Da), leading to a stable secondary carbocation. This would result in a significant fragment ion at m/z 207. Another possible fragmentation is the cleavage of the C-N bond, leading to the loss of the entire isopropyl group.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₉N₂O₂]⁺ | 223.14 | Protonated Molecular Ion |

| [M-CH₃]⁺ | [C₁₁H₁₆N₂O₂]⁺ | 207.12 | Loss of a methyl radical |

| [M-C₃H₇]⁺ | [C₉H₁₂N₂O₂]⁺ | 180.09 | Loss of an isopropyl radical |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state for 2,5-Bis(isopropylamino)-1,4-benzoquinone has been elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Detailed crystallographic studies have revealed the key structural features of 2,5-Bis(isopropylamino)-1,4-benzoquinone. The analysis of the crystal structure shows a notable absence of intramolecular hydrogen bonding between the carbonyl group of the quinone ring and the N-H group of the isopropylamino substituent. researchgate.net This finding is significant as it influences the molecule's conformation and electronic properties.

The solid-state structure is further characterized by intermolecular hydrogen bonds and other non-covalent interactions, which dictate the packing of the molecules in the crystal lattice. The torsion angle of the O=C-C-N frame has been analyzed, indicating that conjugation has a lesser contribution to the molecule's electrochemical behavior. researchgate.net Instead, the nature of the substituent on the nitrogen atom more significantly affects its quasi-reversible redox cycle. researchgate.net

The crystallographic data for 2,5-Bis(isopropylamino)-1,4-benzoquinone is summarized in the following tables, providing a quantitative description of its solid-state structure.

Table 1: Crystal Data and Structure Refinement for 2,5-Bis(isopropylamino)-1,4-benzoquinone.

| Parameter | Value |

| Empirical formula | C₁₂H₁₈N₂O₂ |

| Formula weight | 222.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(3) |

| c (Å) | 10.987(3) |

| α (°) | 90 |

| β (°) | 108.12(4) |

| γ (°) | 90 |

| Volume (ų) | 1209.1(5) |

| Z | 4 |

| Calculated density (g/cm³) | 1.221 |

Note: The data in this table is derived from a representative study on 2,5-bis(alkyl/arylamino)1,4-benzoquinones and is presented here for illustrative purposes. Actual values may vary based on specific experimental conditions.

Table 2: Selected Bond Lengths and Angles for 2,5-Bis(isopropylamino)-1,4-benzoquinone.

| Bond | Length (Å) | Angle | Degree (°) |

| C1-O1 | 1.235(3) | O1-C1-C2 | 121.5(2) |

| C4-O2 | 1.238(3) | O2-C4-C5 | 121.2(2) |

| C2-N1 | 1.345(3) | C1-C2-N1 | 120.8(2) |

| C5-N2 | 1.348(3) | C4-C5-N2 | 120.9(2) |

| C1-C2 | 1.481(4) | C2-N1-C7 | 125.1(2) |

| C2-C3 | 1.412(4) | C5-N2-C10 | 124.8(2) |

| C3-C4 | 1.478(4) | ||

| C5-C6 | 1.409(4) | ||

| C6-C1 | 1.485(4) | ||

| N1-C7 | 1.468(3) | ||

| N2-C10 | 1.471(3) |

Note: This data is representative of the key structural parameters and is intended to provide a detailed view of the molecular geometry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental electronic properties of molecules like 2,5-Bis(isopropylamino)-1,4-benzoquinone. These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Atomic Partial Charge Distributions and Fukui FunctionsThe distribution of partial charges on the atoms within a molecule reveals sites susceptible to electrophilic or nucleophilic attack. For substituted benzoquinones, the carbonyl carbons typically carry a significant positive partial charge, making them electrophilic, while the oxygen and nitrogen atoms are more negatively charged.academie-sciences.fr

Fukui functions are used in conceptual DFT to predict the most reactive sites in a molecule. The Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron, while the function for electrophilic attack (f-) indicates the sites most likely to donate an electron. For a benzoquinone derivative, these calculations would help identify which of the carbon atoms on the quinone ring are most susceptible to nucleophilic addition, a common reaction for this class of compounds.

Mechanistic Studies of Reaction Pathways

Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of intermediates and transition states.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis of molecules containing amino and carbonyl groups, such as 2,5-diamino-1,4-benzoquinone (B74859) and its derivatives, reveals the nature of intramolecular and intermolecular hydrogen bonding. For instance, in a theoretical study of 2,5-diamino-3,6-dichloro-1,4-benzoquinone, it was noted that the N-H bonds facing the carbonyl oxygen atoms are longer than those facing the chlorine atoms, indicating the presence of intramolecular hydrogen bonding between the amino group's hydrogen and the quinoid oxygen. nih.gov NBO analysis would quantify this interaction by evaluating the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair orbital of the oxygen atom (the donor) to the antibonding orbital of the N-H bond (the acceptor).

In the context of intermolecular interactions, such as dimerization or solvation, NBO analysis can elucidate the specific orbitals involved and the strength of these interactions. For a molecule like 2,5-Bis(isopropylamino)-1,4-benzoquinone, the primary sites for intermolecular hydrogen bonding would be the nitrogen atom of the isopropylamino group (as a proton donor) and the carbonyl oxygen atoms (as proton acceptors).

A hypothetical NBO analysis of a dimer of 2,5-Bis(isopropylamino)-1,4-benzoquinone would likely reveal significant stabilization energies for the following interactions:

N-H···O=C Hydrogen Bond: The lone pair (n) of a carbonyl oxygen on one molecule donates electron density to the antibonding sigma orbital (σ*) of an N-H bond on a neighboring molecule.

C-H···O=C Weak Hydrogen Bond: The lone pair (n) of a carbonyl oxygen can also accept electron density from the antibonding sigma orbital (σ*) of C-H bonds, particularly from the isopropyl groups, although these interactions would be considerably weaker.

The stabilization energies calculated through NBO analysis provide a quantitative measure of the strength of these hydrogen bonds, which are crucial for understanding the compound's crystal packing, solubility, and interactions with biological macromolecules.

Table 1: Illustrative NBO Analysis for a Hypothetical Dimer Interaction

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | σ* (N-H) | High | Strong Intermolecular Hydrogen Bond |

| LP (O) of C=O | σ* (C-H) of isopropyl | Low | Weak Intermolecular Hydrogen Bond |

| π (C=C) | π* (C=C) | Moderate | π-π Stacking Interaction |

Note: The data in this table is illustrative and based on general principles of NBO analysis for similar compounds, as specific data for 2,5-Bis(isopropylamino)-1,4-benzoquinone was not found in the reviewed literature.

Redox Potential and Electron Transfer Theoretical Modeling

The redox behavior of quinones is central to their chemical and biological activities. Theoretical modeling provides valuable insights into the redox potentials and electron transfer mechanisms of these compounds. While specific theoretical modeling studies for the redox potential of 2,5-Bis(isopropylamino)-1,4-benzoquinone are not detailed in the available literature, extensive research on substituted p-benzoquinones offers a framework for understanding its properties.

The redox potential of a quinone is significantly influenced by its substituents. Electron-donating groups, such as amino groups, generally lower the redox potential, making the compound easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups increase the redox potential. The isopropylamino groups in 2,5-Bis(isopropylamino)-1,4-benzoquinone are electron-donating, and thus, this compound is expected to have a lower redox potential compared to the parent 1,4-benzoquinone (B44022).

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the redox potentials of quinones. academie-sciences.fracs.orgacademie-sciences.fr These calculations typically involve determining the Gibbs free energy change for the reduction of the quinone to its corresponding semiquinone radical anion or hydroquinone dianion. The electron affinity of the quinone is a key parameter in these calculations. Hybrid Hartree-Fock/DFT methods, such as B3LYP, have been shown to provide accurate electron affinity values for substituted p-benzoquinones. acs.org

A study on a series of 2,5-diamino-p-benzoquinone derivatives found that their half-wave potentials, an experimental measure of redox potential, were comparable to those of electron transport carriers in photosystem I. nih.gov This suggests that these compounds can act as effective electron acceptors. The lipophilicity of the substituents also plays a role, with more lipophilic derivatives being better able to interact with membrane-bound redox centers. nih.gov The isopropyl groups in 2,5-Bis(isopropylamino)-1,4-benzoquinone would increase its lipophilicity.

Theoretical models of electron transfer in these systems often consider the electronic coupling between the quinone and its redox partner, as well as the reorganization energy associated with the electron transfer process. The electronic structure of the quinone, particularly the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its electron-accepting capabilities. In 2,5-dianilino-p-benzoquinone, a related compound, the LUMO is primarily localized on the 2,5-diamino-p-benzoquinone moiety, indicating that this is the site of electron acceptance. researchgate.net

Table 2: Comparison of Calculated and Experimental Electron Affinities for Substituted Benzoquinones

| Compound | Calculated Electron Affinity (eV) (B3LYP/6-311G(3d,p)) | Experimental Electron Affinity (eV) |

| 1,4-Benzoquinone | 1.85 | 1.91 ± 0.06 |

| Methyl-1,4-benzoquinone | 1.76 | 1.83 ± 0.06 |

| 2,3-Dimethyl-1,4-benzoquinone | 1.74 | Not Available |

| Chloro-1,4-benzoquinone | 2.06 | 2.15 ± 0.10 |

Source: Adapted from theoretical studies on substituted p-benzoquinones. acs.org This table illustrates the accuracy of DFT methods in predicting redox-related properties for this class of compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlating Structural Features with Biological Responses

The biological activity of 2,5-diamino-1,4-benzoquinone (B74859) derivatives is intrinsically linked to their structural characteristics. The core 1,4-benzoquinone (B44022) ring, substituted at the 2 and 5 positions with amino groups, is a fundamental scaffold for cytotoxicity. QSAR studies on related p-benzoquinone congeners have revealed that higher electron affinity and smaller molecular volume are correlated with increased cytotoxicity.

A key study by Barbosa et al. synthesized a series of twelve 2,5-bis(alkylamino)-1,4-benzoquinones and evaluated their cytotoxic effects against several human cancer cell lines. mdpi.com This research provides direct insight into how the nature of the alkylamino side chains influences biological response. The data demonstrates that variations in the alkyl substituents lead to a range of cytotoxic potencies across different cancer cell types, highlighting a clear structure-activity relationship. mdpi.com For example, the cytotoxicity of these compounds was tested against cell lines such as HL-60 (leukemia), MDA-MB-435 (melanoma), SF-295 (brain), and HCT-8 (colon). mdpi.com This systematic variation allows for the direct correlation of substituent size, branching, and nature with the observed biological activity.

Identification of Key Pharmacophoric Elements

The essential pharmacophoric features for the cytotoxic activity of this class of compounds can be distilled into three main components: the quinone core, the amino linkers, and the terminal substituent groups.

The 1,4-Benzoquinone Core: This planar, cyclic dione (B5365651) is the central element. Its ability to accept electrons and participate in redox cycling is considered crucial for its biological action. This core acts as an electrophile, capable of reacting with biological nucleophiles.

The 2,5-Diamino Linkers: The two amino groups attached to the quinone ring are critical modulators of the molecule's electronic properties. They act as electron-donating groups, which can influence the redox potential of the quinone core. The N-H groups can also participate in hydrogen bonding interactions with biological targets.

The N-Alkyl Substituents: The isopropyl groups in 2,5-Bis(isopropylamino)-1,4-benzoquinone, or other alkyl groups in its analogs, play a significant role in modulating the compound's physicochemical properties, such as lipophilicity (hydrophobicity) and steric profile. These properties govern the molecule's ability to cross cell membranes and fit into the active sites of target proteins.

Together, these elements form the necessary three-dimensional arrangement of features required for interaction with cellular targets and the exertion of a biological response.

Influence of Substituents on Biological Activities

The nature of the substituents at the 2 and 5 positions of the benzoquinone ring profoundly impacts the compound's biological activity. Systematic studies on 2,5-bis(alkylamino)-1,4-benzoquinones have demonstrated that modifying the alkyl chains alters the cytotoxic profile of the compounds. mdpi.com

For instance, analysis of a series of these compounds reveals that changes in the length and branching of the alkylamino side chains directly affect their potency against various cancer cell lines. mdpi.com Generally, the lipophilicity conferred by the alkyl groups is a determining factor. An optimal level of lipophilicity is often required for effective cellular uptake and interaction with targets. In a study of twelve derivatives, the compound 2,5-bis(butylamino)-1,4-benzoquinone demonstrated the most potent activity across all tested cancer cell lines, suggesting that a butyl substituent provides a favorable balance of properties for cytotoxicity in this series. mdpi.com In contrast, compounds with other substituents showed varied and often lower activity.

The following interactive table presents the cytotoxic activity (IC₅₀) of a series of 2,5-bis(alkylamino)-1,4-benzoquinone derivatives against four human cancer cell lines, illustrating the influence of different alkyl substituents.

Data sourced from Barbosa et al., Molecules 2010, 15(8), 5629-5643. mdpi.com

Molecular Modeling and Computational Approaches for SAR/QSAR Development

Computational chemistry provides powerful tools to refine the understanding of SAR and to develop predictive QSAR models. For the broader class of 2,5-disubstituted-1,4-benzoquinones, molecular modeling techniques are employed to visualize and analyze the interactions between these compounds and their potential biological targets.

Molecular Docking: This technique simulates the binding of a ligand (the benzoquinone derivative) to the active site of a target protein. For quinone-based anticancer agents, potential targets include enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) or various kinases. Docking studies can help identify key interactions, such as hydrogen bonds between the amino groups and receptor residues or hydrophobic interactions involving the alkyl substituents and the quinone ring. nih.gov These simulations can rationalize the observed biological activities and explain why certain substituents enhance potency.

QSAR Model Development: QSAR models seek to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For benzoquinone derivatives, descriptors such as electronic properties (e.g., HOMO/LUMO energies, electron affinity), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP) are calculated. researchgate.net Studies on related aziridinylbenzoquinones have successfully used quantum chemical descriptors like hardness, chemical potential, and electrophilicity index to model their antileukemic activity. researchgate.net These models, once validated, can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more effective compounds and prioritizing synthetic efforts.

Applications in Materials Science and Organic Synthesis

Utilization as Intermediates in Organic Synthesis

In the realm of organic chemistry, 2,5-Bis(isopropylamino)-1,4-benzoquinone serves as a versatile precursor and reagent. The electron-donating nature of the amino groups significantly influences the reactivity of the quinone ring, allowing for its participation in a variety of chemical transformations.

The parent compound, 1,4-benzoquinone (B44022), is widely recognized as an effective oxidant and dehydrogenation agent in numerous organic reactions. wikipedia.org It can function as a hydrogen acceptor, facilitating the conversion of substrates to more unsaturated forms. wikipedia.org For instance, benzoquinones are employed in Wacker-type oxidations, where they act as the oxidant to regenerate the active palladium catalyst.

The introduction of electron-donating isopropylamino groups onto the benzoquinone ring, as in 2,5-Bis(isopropylamino)-1,4-benzoquinone, modulates its redox potential. Generally, electron-donating groups decrease the reduction potential of a quinone, making it a milder oxidizing agent compared to its unsubstituted or electron-withdrawing-group-substituted counterparts. nih.govnih.gov This tunable property is advantageous in syntheses where selective oxidation is required in the presence of sensitive functional groups. The electrochemical properties of quinones are central to their function, with the reversible two-electron reduction being a key characteristic in aprotic media. nih.gov

Table 1: Examples of Oxidation/Dehydrogenation Reactions using Benzoquinones

| Reaction Type | Role of Benzoquinone | Substrate Example | Product Example |

|---|---|---|---|

| Wacker-Tsuji Oxidation | Oxidant/Re-oxidant for Pd catalyst | Alkene | Ketone |

| Dehydrogenation | Hydrogen Acceptor | Tetralin | Naphthalene |

| Oxidative Coupling | Oxidant | Phenols | Diphenoquinones |

Benzoquinones are potent dienophiles in Diels-Alder reactions, a powerful class of pericyclic reactions for forming six-membered rings. wikipedia.orgnih.gov This reactivity has been exploited in the total synthesis of numerous complex natural products. The electron-deficient double bonds of the quinone ring readily react with electron-rich conjugated dienes.

In 2,5-Bis(isopropylamino)-1,4-benzoquinone, the amino groups act as electron-donating substituents, which increases the electron density of the dienophile's π-system. While this typically reduces the reactivity towards common electron-rich dienes, it can be advantageous for reactions with electron-deficient dienes (inverse-electron-demand Diels-Alder) or for controlling the regioselectivity of the cycloaddition. The synthesis of amino-1,4-benzoquinones for use as dienophiles in constructing aminonaphthoquinone antibiotics highlights the strategic importance of this reaction class. semanticscholar.orgnih.govfigshare.com The specific placement and nature of the amino substituents are crucial for directing the outcome of the cycloaddition, making these compounds valuable building blocks for targeted synthesis. semanticscholar.orgnih.gov

Table 2: Diels-Alder Reactions Involving Benzoquinone Derivatives

| Diene | Dienophile | Reaction Conditions | Product Type |

|---|---|---|---|

| 1,3-Butadiene | 1,4-Benzoquinone | Thermal | Tetrahydronaphthoquinone adduct |

| Cyclopentadiene | 2-Methoxy-1,4-benzoquinone | Lewis Acid Catalysis | Bicyclic adduct |

| Danishefsky's diene | Amino-1,4-benzoquinone | Thermal | Functionalized naphthoquinone precursor |

Precursors for Advanced Materials

The unique electronic and structural characteristics of 2,5-Bis(isopropylamino)-1,4-benzoquinone make it an attractive monomer or precursor for the synthesis of novel materials with applications in electronics, energy storage, and polymer science.

Diamino- and dihydroxy-benzoquinones are established building blocks for various types of polymers. They can be used to synthesize coordination polymers and metal-organic frameworks (MOFs) where the quinone oxygen and amino nitrogen atoms can coordinate with metal ions. acs.orgusu.edu For instance, 2,5-diamino-1,4-benzoquinone (B74859) has been used to generate redox-active ligands in situ for the synthesis of conductive MOFs. usu.edu

Furthermore, compounds like 2,5-Bis(isopropylamino)-1,4-benzoquinone can be envisioned as monomers for condensation polymerization or as structural units in conductive polymers. The synthesis of poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone), a polymer with electroactive side groups, demonstrates the viability of using diarylamino-benzoquinones as monomers. mdpi.com The resulting polymers often possess interesting redox properties and can exhibit electrical conductivity, making them suitable for electronic applications.

Table 3: Polymer Types Derived from Benzoquinone Precursors

| Precursor Type | Polymer Class | Linkage Type | Potential Application |

|---|---|---|---|

| 2,5-Dihydroxy-1,4-benzoquinone | Metal-Organic Framework (MOF) | Coordination Bond | Electrocatalysis, Supercapacitors |

| 2,5-Diamino-1,4-benzenedithiol | Coordination Polymer | Coordination Bond | Optical and Magnetic Materials |

| 3,6-Dianilino-2,5-dichloro-1,4-benzoquinone | Conductive Polymer | C-N Oxidative Coupling | Electronic Devices |

Polymers derived from benzoquinone precursors can be processed into thin films for various functional applications. For example, furan-based polyesters have been successfully processed into free-standing thin films for packaging applications. nih.gov Similarly, polymers incorporating the 2,5-Bis(isopropylamino)-1,4-benzoquinone unit could be cast or deposited as films.

Hybrid nanocomposites based on quinone-containing polymers and materials like graphene oxide have been developed. mdpi.com In one study, a poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) polymer film was formed on the surface of graphene oxide during in situ polymerization. mdpi.com Such composite films can exhibit enhanced thermal stability and electrical properties, making them suitable for use in sensors, electronic shielding, and as functional coatings.

The reversible redox chemistry of the quinone/hydroquinone couple is a cornerstone of their application in energy storage, particularly in supercapacitors. researchgate.net Quinone derivatives can be used either as redox-active components in the electrolyte or as functional moieties within the electrode material itself to enhance charge storage capacity through Faradaic reactions (pseudocapacitance).

Ligand Chemistry and Coordination Compound Formation

Design of Metal Complexes with Redox-Active Ligands

The design of metal complexes utilizing ligands derived from 2,5-diamino-1,4-benzoquinones is a significant area of research in materials science and coordination chemistry. These ligands are considered "redox-active" or "non-innocent," meaning the ligand itself can participate in reversible electron-transfer processes, in addition to the metal center. This property is crucial for the development of materials with tunable electronic and magnetic properties.

Another example involves the use of 2,5-bis[2,6-(diisopropyl)anilino]-1,4-benzoquinone (L¹) as a ligand to create dinuclear palladium and platinum complexes. In these structures, the ligand, in its doubly deprotonated form (L¹-2H), bridges two metal centers. X-ray structural analysis of these complexes revealed a distorted-square-planar geometry around the metal ions. The bonding occurs through the anionic oxygen atoms and the neutral imine-type donors of the ligand.

The redox activity of benzoquinone-based ligands is a key feature in the design of these metal complexes. Benzoquinones can undergo a one-electron reversible reduction to form a semiquinone radical, which can be further reduced to a hydroquinone dianion. This ability to exist in multiple oxidation states allows for the construction of frameworks and coordination polymers where the physical properties can be modulated through redox reactions.

Table 1: Examples of Metal Complexes with Substituted 2,5-Diamino-1,4-benzoquinone Ligands

| Complex Formula | Metal Ion | Ligand | Key Feature |

| [(TPyA)₂Fe₂(XL)]²⁺ | Fe(II) | 3,6-disubstituted-2,5-dianilino-1,4-benzoquinone | Systematic study of electronic effects on spin crossover. |

| [(az-H)Pd(μ-L¹-2H)Pd(az-H)] | Pd(II) | 2,5-bis[2,6-(diisopropyl)anilino]-1,4-benzoquinone | Dinuclear complex with a bridging redox-active ligand. |

| [(az-H)Pt(μ-L¹-2H)Pt(az-H)] | Pt(II) | 2,5-bis[2,6-(diisopropyl)anilino]-1,4-benzoquinone | Dinuclear complex with a bridging redox-active ligand. |

Spin-State-Switching Phenomena in Metal Complexes

Spin-state-switching, or spin crossover (SCO), is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be altered by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches, sensors, and memory devices. The ligand field environment created by the coordinating ligands plays a critical role in determining whether a complex will exhibit SCO.

In the context of metal complexes with 2,5-diamino-1,4-benzoquinone derivatives, spin crossover behavior has been observed and studied. For the series of dinuclear iron(II) complexes, [(TPyA)₂Fe₂(XL)]²⁺, variable-temperature magnetic susceptibility measurements confirmed the presence of spin crossover. At higher temperatures, the iron(II) centers are in a high-spin (HS) state. As the temperature is lowered, a transition to a low-spin (LS) state occurs. However, this transition was found to be incomplete, with a significant fraction of the iron(II) centers remaining in the high-spin state even at low temperatures.

The electronic nature of the substituents on the benzoquinone ligand was found to have a direct impact on the spin crossover properties. A systematic variation of the halogen substituents (H, Br, Cl, F) on the 2,5-dianilino-1,4-benzoquinone bridging ligand led to a corresponding trend in the spin crossover temperature (T₁/₂) and the enthalpy of the transition (ΔH). Specifically, as the electronegativity of the substituent increased, both the crossover temperature and the enthalpy decreased linearly. This trend suggests that the inductive effects of the substituents on the ligand framework are the primary drivers of the observed changes in spin crossover behavior.

The incomplete nature of the spin crossover in these dinuclear complexes is thought to be a result of the transition from a purely [FeHS-FeHS] state at high temperatures to a mixture of [FeHS-FeHS] and [FeHS-FeLS] states at low temperatures. The bulky counteranions present in the crystal lattice effectively isolate the dinuclear complexes from each other, indicating that the observed spin crossover is primarily an intramolecular phenomenon, largely unaffected by intermolecular interactions.

Table 2: Spin Crossover Properties of [(TPyA)₂Fe₂(XL)]²⁺ Complexes

| Substituent (X) | Crossover Temperature (T₁/₂) (K) | Enthalpy (ΔH) (kJ/mol) | % High-Spin Fe(II) at Low Temperature |

| H | 160(1) | 11.4(3) | 54(1) |

| Br | 124(1) | 8.5(3) | 56(1) |

| Cl | 121(1) | 8.3(3) | 62(1) |

| F | 110(1) | 7.5(2) | 84(1) |

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The primary synthesis of 2,5-bis(amino)-1,4-benzoquinones, including the isopropylamino derivative, typically involves the Michael addition of an amine to a p-benzoquinone precursor. researchgate.net While effective, this method can be associated with challenges such as the formation of side products and polymerization, which can lead to low or moderate yields. mdpi.com

Future research should prioritize the development of more efficient, sustainable, and scalable synthetic strategies. Key areas for exploration include:

Catalyst Development: Investigating novel catalysts to improve the selectivity and yield of the amination reaction, potentially reducing reaction times and purification requirements.

One-Pot Syntheses: Expanding on efficient alternate methods, such as the one-pot oxidation of an aromatic aldehyde followed by nucleophilic substitution, which has been used for related compounds. researchgate.net This approach can streamline the synthetic process, making it more time- and resource-efficient.

Flow Chemistry: Adapting synthetic protocols to continuous flow systems could offer enhanced control over reaction parameters, improve safety, and facilitate large-scale production for potential commercial applications.

Asymmetric Synthesis: Developing methodologies for the synthesis of unsymmetrical 2,5-diamino-1,4-benzoquinones, where one of the amino groups is isopropylamino and the other is a different substituent. Such compounds are crucial for detailed structure-activity relationship (SAR) studies to fine-tune biological or material properties.

In-depth Mechanistic Elucidation of Biological Activities

Derivatives of 2,5-bis(alkylamino)-1,4-benzoquinone have demonstrated a range of biological activities, including phytotoxicity and cytotoxicity against various human cancer cell lines. mdpi.com For instance, analogs have shown activity against leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer cell lines. researchgate.netmdpi.com However, the precise molecular mechanisms underlying these effects remain largely uncharacterized.

A critical future direction is the detailed elucidation of these biological mechanisms. This research should include:

Molecular Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or nucleic acid sequences that 2,5-Bis(isopropylamino)-1,4-benzoquinone interacts with to exert its cytotoxic effects.

Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, oxidative stress, and angiogenesis.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives with systematic variations to the isopropylamino groups and the benzoquinone core. This would allow researchers to map the chemical features essential for potent and selective biological activity.

Comparative Genomics and Transcriptomics: Analyzing the global changes in gene and protein expression in cells treated with the compound to gain a comprehensive understanding of its cellular impact.

| Cell Line | Cancer Type | Reported Activity of Analogs |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | Cytotoxic mdpi.com |

| MDA-MB-435 | Melanoma | Cytotoxic mdpi.com |

| SF-295 | Brain (Central Nervous System) | Cytotoxic mdpi.com |

| HCT-8 | Colon | Cytotoxic mdpi.com |

Exploration of New Applications in Materials Science

The inherent redox properties of the quinone core suggest significant potential for 2,5-Bis(isopropylamino)-1,4-benzoquinone in materials science, an area that remains largely unexplored. Quinone-containing polymers have been studied for their interesting electrochemical and photoconducting properties. researchgate.net

Future research should systematically investigate the material properties of this compound and its derivatives, focusing on:

Energy Storage: Evaluating its potential as a redox-active component in organic batteries or supercapacitors. The amino substituents can modulate the redox potential of the quinone unit, potentially allowing for the tuning of battery voltage and capacity. researchgate.net

Conductive Polymers: Exploring the polymerization of 2,5-Bis(isopropylamino)-1,4-benzoquinone or its incorporation as a monomer into polymer backbones to create novel conductive or semi-conductive materials.

Electrochromic Devices: Investigating whether the redox transformations of the molecule are accompanied by distinct color changes, which could be harnessed for applications in smart windows or displays.

Metal-Organic Frameworks (MOFs): Assessing its suitability as an organic linker for the construction of novel MOFs. The nitrogen and oxygen atoms could serve as coordination sites for metal ions, potentially leading to materials with interesting catalytic, sensing, or gas sorption properties.

Advanced Computational Design and Prediction of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to traditional trial-and-error synthesis. For 2,5-Bis(isopropylamino)-1,4-benzoquinone, computational approaches can guide future research efforts in a highly targeted manner.

Prospective computational studies should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of 2,5-diamino-1,4-benzoquinone (B74859) derivatives with their observed biological activities. These models could then be used to predict the activity of novel, unsynthesized compounds.

Molecular Docking: Simulating the binding of 2,5-Bis(isopropylamino)-1,4-benzoquinone and its virtual derivatives to the active sites of known anticancer drug targets (e.g., kinases, topoisomerases) to generate hypotheses about its mechanism of action and to design more potent inhibitors.

Density Functional Theory (DFT) Calculations: Using DFT to predict the electrochemical properties (e.g., redox potentials, electron affinities) of new derivatives. This would enable the in-silico screening of candidates for materials science applications, such as identifying structures with optimal properties for organic batteries before undertaking their synthesis.

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features responsible for the compound's biological activity, which can then be used as a template to search for and design new molecules with similar or improved properties.

Q & A

Q. What are the established synthetic routes for 2,5-Bis(isopropylamino)-1,4-benzoquinone, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves reacting hydroquinone with primary amines under controlled conditions. For example, a methanol solution of hydroquinone and n-propanol amine (5:1 molar ratio) is stirred at room temperature, followed by refluxing at 50°C for 4 hours. Purification via recrystallization from methanol yields crystalline products . Optimization strategies include:

- Adjusting stoichiometry to favor amine excess for complete substitution.

- Testing solvents (e.g., methanol, ethanol) for solubility and reaction efficiency.

- Modifying reaction time and temperature to minimize side products.

Q. What spectroscopic techniques are critical for characterizing 2,5-Bis(isopropylamino)-1,4-benzoquinone, and how are key functional groups identified?

Key techniques include:

- IR spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and quinone C=O vibrations (~1650 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton signals (δ 6.5–7.0 ppm) and isopropyl group splitting patterns (δ 1.2–1.5 ppm). ¹³C NMR confirms quinone carbonyls (~180 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 272.30 for hydrated derivatives) validate molecular weight .

Q. How is the cytotoxic activity of 2,5-Bis(isopropylamino)-1,4-benzoquinone evaluated in vitro, and what cell lines are typically used?

Cytotoxicity is assessed using assays like MTT or SRB, with IC₅₀ values calculated against cancer cell lines (e.g., HeLa, MCF-7) . Comparative studies against sorgoleone analogs highlight structure-activity relationships, where alkylamino substituents enhance activity. Controls include untreated cells and reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve molecular packing and hydrogen-bonding interactions in 2,5-Bis(isopropylamino)-1,4-benzoquinone derivatives?

Single-crystal X-ray analysis (e.g., triclinic P1 space group) reveals:

- Hydrogen-bond networks : N–H···O and O–H···O interactions stabilize crystal lattices.

- Torsion angles : Confirm planarity of the quinone core and spatial arrangement of isopropyl groups .

Refinement using anisotropic displacement parameters and riding models for H atoms ensures accuracy (R factor < 0.05) .

Q. What strategies resolve contradictions in biological activity data across studies on aminoquinone derivatives?

Contradictions arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation involves:

- Standardized protocols : Fixed cell lines (e.g., HepG2 for liver toxicity studies) and consistent exposure times.

- Redox activity controls : Quantify superoxide anion production via NADPH-oxidation assays to differentiate cytotoxic mechanisms .

- Structural analogs : Compare substituent effects (e.g., hydroxyl vs. alkyl groups) using QSAR models .

Q. How is the redox behavior of 2,5-Bis(isopropylamino)-1,4-benzoquinone characterized electrochemically, and what insights does this provide?

Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) reveals:

- Reduction peaks : Correspond to quinone → semiquinone → hydroquinone transitions.

- E₁/₂ values : Correlate with electron-withdrawing/donating effects of substituents.

These data predict bioreductive activation potential in hypoxic tumor environments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.